molecular formula C8H14O4 B1670664 Dimethoxane CAS No. 828-00-2

Dimethoxane

Cat. No. B1670664
CAS RN: 828-00-2
M. Wt: 174.19 g/mol
InChI Key: PHMNXPYGVPEQSJ-UHFFFAOYSA-N
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Description

Dimethoxane is a clear, light yellow to light amber, slightly viscous liquid with a mustard-like odor . It is used as a preservative in gasoline, mineral oils, resin emulsions, inks, and water-based paints .


Molecular Structure Analysis

Dimethoxane belongs to the class of organic compounds known as phenothiazines . These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .


Physical And Chemical Properties Analysis

Dimethoxane is a water-soluble compound . It has a mustard-like odor and appears as a clear, light yellow to light amber, slightly viscous liquid . It is combustible .

Scientific Research Applications

Antibacterial Activity

Dimethoxane, known as 6-acetoxy-2,4-dimethyl-l,3-dioxane, is primarily used as a preservative in cosmetic formulations. It demonstrates a broad-spectrum bactericidal action, which is stable across various factors like pH levels and in the presence of non-ionic surfactants. This makes it a potential candidate for preserving pharmaceutical systems (Woolfson, 1977).

Use in Electron Microscopy

Dimethoxane derivatives, specifically acidified 2,2-dimethoxypropane, have been used for chemically dehydrating biological tissues for electron microscopy. This method maintains the ultrastructural integrity of various tissues, offering a simpler and quicker alternative to traditional dehydration methods (Muller & Jacks, 1975).

Cleaner Synthetic Fuel

Dimethoxymethane, a derivative of dimethoxane, is gaining attention as a diesel blend compound to reduce soot and nitrogen oxide formation in transportation fuels. It's produced through methanol oxidation and methanol condensation with formaldehyde, presenting an environmentally friendly alternative in the fuel industry (Sun, Delidovich, & Palkovits, 2019).

Esterification in Organic Chemistry

Dimethoxane derivatives, like 2,2-dimethoxypropane (DMP), have been utilized in the preparation of methyl esters. DMP reacts rapidly with water in the presence of strong acid to form methanol and acetone, acting as a water scavenger in esterification processes. This has simplified and sped up the esterification technique in organic chemistry (Radin, Hajra, & Akahori, 1960).

Inhibition of Corrosion

Certain dimethoxane derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic solutions. These studies have revealed that the methoxy groups in these compounds contribute to their ability to adsorb onto iron surfaces, thereby inhibiting corrosion (Chafiq et al., 2020).

Applications in Lith

ium-Ion BatteriesDimethoxypropane (DMP) has been evaluated as an additive in lithium-ion batteries. It showed promising results in forming passive films on graphite anode surfaces, enhancing the cyclic life and storage performance of the batteries, especially at high temperatures. This positions DMP as a potential additive for improving the efficiency and longevity of lithium-ion batteries (Chang et al., 2007).

Oxidation in Combustion Processes

The oxidation of dimethoxymethane has been studied in the context of combustion processes. Research in jet-stirred reactors has provided insights into the concentration profiles of various compounds during the oxidation process, contributing to the understanding of combustion mechanisms and potentially informing the development of cleaner combustion technologies (Daly et al., 2001).

Antifungal Properties

Research on dimethoxane has revealed its potential as an antifungal agent. It demonstrated the ability to inhibit the mold phase of Coccidioides immitis at specific concentrations. Although its toxicity in mice was found to be high, it showed promise as a selective additive for isolation mediums in mycological studies (Orr & Tippets, 1970).

Catalysis in Chemical Synthesis

Dimethoxymethane has been synthesized from methanol with high conversion and selectivity over specially designed bifunctional catalysts. This process is significant for the catalytic conversion of methanol into useful chemical compounds, demonstrating the role of surface acidity in inhibiting the formation of by-products and enhancing the yield of the desired product (Fu & Shen, 2007).

Safety And Hazards

Exposure to Dimethoxane may cause irritation to the skin and eyes . It may also cause allergic sensitization . When heated to decomposition, it emits acrid smoke . It is recommended to use personal protective equipment, such as gloves and a respirator, when handling this chemical .

Future Directions

Dimethoxane was under re-evaluation by Health Canada’s Pest Management Regulatory Agency (PMRA) . The PMRA’s pesticide re-evaluation program considers potential risks as well as the value of pesticide products to ensure they continue to meet standards of modern science and current policy established to protect human health and the environment . The outcome of this re-evaluation could influence future directions for the use of Dimethoxane.

properties

IUPAC Name

(2,6-dimethyl-1,3-dioxan-4-yl) acetate
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InChI

InChI=1S/C8H14O4/c1-5-4-8(11-6(2)9)12-7(3)10-5/h5,7-8H,4H2,1-3H3
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InChI Key

PHMNXPYGVPEQSJ-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(OC(O1)C)OC(=O)C
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Molecular Formula

C8H14O4
Record name DIMETHOXANE
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DSSTOX Substance ID

DTXSID6020480
Record name Dimethoxane
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Molecular Weight

174.19 g/mol
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Physical Description

Dimethoxane is a clear light yellow to light amber slightly viscous liquid with a mustard-like odor. (NTP, 1992), Yellow liquid; [Hawley] Mustard-like odor; [Merck Index]
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Boiling Point

367 °F at 760 mmHg (NTP, 1992), 74-75 °C @ 6 mm Hg
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Flash Point

142 °F (NTP, 1992), 61 °C
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Solubility

Miscible (NTP, 1992), MISCIBLE WITH WATER, MANY ORG SOLVENTS
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Density

1.0655 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0655 @ 20 °C/4 DEG
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Vapor Pressure

0.14 [mmHg]
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Product Name

Dimethoxane

Color/Form

LIQUID, CLEAR YELLOW TO LIGHT AMBER LIQUID

CAS RN

828-00-2
Record name DIMETHOXANE
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Melting Point

less than -13 °F (NTP, 1992), FP: LESS THAN 25 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
196
Citations
C Hoch-Ligeti, MF Argus… - Journal of the National …, 1974 - academic.oup.com
The oncogenic activity of 2,6-dimethylm-dioxan-4-01 acetate (also known as 6-acetoxy-2,4- dimethyl-m-dioxane and under the brand names Dimethoxane and Dioxin) was investigated. …
Number of citations: 10 academic.oup.com
E Shmunes, RJ Kempton - Contact Dermatitis, 1980 - Wiley Online Library
… A textile worker exposed to dimethoxane in an aqueous system developed allergic contact dermatitis. Patch testing to this compound and its possible products in an aqueous …
Number of citations: 13 onlinelibrary.wiley.com
GF Orr, WC Tippets - Mycopathologia et mycologia applicata, 1970 - Springer
The mold phase ofCoccidioides immitis was exposed to varying concentrations of beta-ionone and dimethoxane in Sabouraud'sl Glucose Agar and the inhibitory concentration of each …
Number of citations: 2 link.springer.com
National Toxicology Program - … technical report series, 1989 - pubmed.ncbi.nlm.nih.gov
… commercial-grade dimethoxane (80% pure… dimethoxane was studied because that is the grade to which humans are generally exposed. The same lot of commercial-grade dimethoxane …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
AD Woolfson - Journal of Pharmacy and Pharmacology, 1977 - academic.oup.com
… That lysis does not occur with dimethoxane was confirmed in this study by leakage … of dimethoxane. An explanation for this behaviour may be found in the stability of dimethoxane in …
Number of citations: 3 academic.oup.com
W Paulus - Microbicides for the Protection of Materials: A …, 1993 - Springer
Apparently Dimethoxane is effective against bacteria, yeasts and fungi. As a preservative for functional fluids, such as detergent solutions, emulsions, water based paints, metal working …
Number of citations: 0 link.springer.com
AD Woolfson, W Woodside - 1976 - pascal-francis.inist.fr
ANALYSIS OF THE CONSTITUENTS OF COMMERCIAL DIMETHOXANE. … ANALYSIS OF THE CONSTITUENTS OF COMMERCIAL DIMETHOXANE. … DIMETHOXANE …
Number of citations: 2 pascal-francis.inist.fr
L HOCH - 1974 - pascal-francis.inist.fr
ONCOGENIC ACTIVITY OF AN M-DIOXANE DERIVATIVE: 2,6-DIMETHYL-M-DIOXAN-4-OL ACETATE (DIMETHOXANE) … ONCOGENIC ACTIVITY OF AN M-DIOXANE DERIVATIVE: 2,6-DIMETHYL-M-DIOXAN-4-OL …
Number of citations: 0 pascal-francis.inist.fr
DXN Bioban, DOWA Supplier - Springer
Number of citations: 0
K Abdo - 1989 - National Toxicology Program
Number of citations: 2

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